molecular formula C6H11ClF5NS B13107118 4-Pentafluoroethylsulfanyl-butyl-ammonium chloride

4-Pentafluoroethylsulfanyl-butyl-ammonium chloride

Cat. No.: B13107118
M. Wt: 259.67 g/mol
InChI Key: CYJBOHATDMHCGZ-UHFFFAOYSA-N
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Description

4-Pentafluoroethylsulfanyl-butyl-ammonium chloride is a quaternary ammonium compound characterized by the presence of a pentafluoroethylsulfanyl group attached to a butyl chain, which is further connected to an ammonium chloride moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Pentafluoroethylsulfanyl-butyl-ammonium chloride typically involves the reaction of a suitable butylamine derivative with pentafluoroethylsulfanyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with the addition of a base like triethylamine to neutralize the hydrochloric acid byproduct .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient mixing and reaction control. The use of phase-transfer catalysts can also enhance the reaction rate and yield .

Chemical Reactions Analysis

Types of Reactions

4-Pentafluoroethylsulfanyl-butyl-ammonium chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 4-Pentafluoroethylsulfanyl-butyl-ammonium chloride involves its interaction with cellular membranes and proteins. The compound’s cationic nature allows it to bind to negatively charged sites on microbial cell membranes, leading to membrane disruption and cell lysis. Additionally, the pentafluoroethylsulfanyl group can interact with specific molecular targets, affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Pentafluoroethylsulfanyl-butyl-ammonium chloride stands out due to the presence of the pentafluoroethylsulfanyl group, which imparts unique properties such as increased lipophilicity and enhanced reactivity in certain chemical reactions. This makes it particularly useful in specialized applications where other quaternary ammonium compounds may not be as effective .

Properties

Molecular Formula

C6H11ClF5NS

Molecular Weight

259.67 g/mol

IUPAC Name

4-(1,1,2,2,2-pentafluoroethylsulfanyl)butylazanium;chloride

InChI

InChI=1S/C6H10F5NS.ClH/c7-5(8,9)6(10,11)13-4-2-1-3-12;/h1-4,12H2;1H

InChI Key

CYJBOHATDMHCGZ-UHFFFAOYSA-N

Canonical SMILES

C(CCSC(C(F)(F)F)(F)F)C[NH3+].[Cl-]

Origin of Product

United States

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